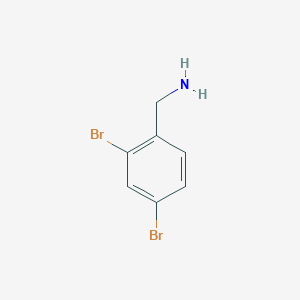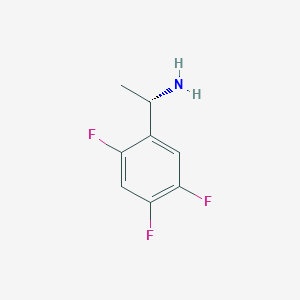
(2,4-Dibromophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dibromophenyl)methanamine is an organic compound characterized by the presence of two bromine atoms attached to a benzene ring and an amine group attached to a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dibromophenyl)methanamine typically involves the bromination of phenylmethanamine. One common method is the direct bromination of phenylmethanamine using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and bromine concentration, are carefully monitored to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dibromophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine atoms can be reduced to form the corresponding phenylmethanamine.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenylmethanamine.
Substitution: Various substituted phenylmethanamines depending on the substituent introduced.
Scientific Research Applications
(2,4-Dibromophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dibromophenyl)methanamine involves its interaction with specific molecular targets. The bromine atoms and amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dibromophenyl)methanamine: Similar structure but with bromine atoms at the 3 and 4 positions.
(2,5-Dibromophenyl)methanamine: Bromine atoms at the 2 and 5 positions.
(2,6-Dibromophenyl)methanamine: Bromine atoms at the 2 and 6 positions.
Uniqueness
(2,4-Dibromophenyl)methanamine is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and interaction with other molecules. This positioning can lead to different biological activities and applications compared to its isomers .
Properties
CAS No. |
64382-94-1 |
|---|---|
Molecular Formula |
C7H7Br2N |
Molecular Weight |
264.94 g/mol |
IUPAC Name |
(2,4-dibromophenyl)methanamine |
InChI |
InChI=1S/C7H7Br2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 |
InChI Key |
LDVMPLPFCNJLQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride](/img/structure/B13602564.png)
![Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13602567.png)
![[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine](/img/structure/B13602572.png)
